![molecular formula C22H25NO3 B2600578 2,2-Diphenyl-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)ethanone CAS No. 1328173-85-8](/img/structure/B2600578.png)
2,2-Diphenyl-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)ethanone
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Description
2,2-Diphenyl-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)ethanone, also known as DASU-02, is a chemical compound that has shown promising results in various scientific research applications.
Scientific Research Applications
Synthesis of Active Esters for Peptide Synthesis
A study by Rao et al. (2016) introduced a new reagent for the synthesis of N-protected amino acid-ASUD esters, which are active esters useful in the synthesis of peptides. This compound was synthesized by reacting N-hydroxy-3-azaspiro[5.5]undecane-2,4-dione (HO-ASUD) with diphenyl chlorophosphate, offering a stable crystalline compound that eliminates the need for potent skin allergens used in previous methods (Rao et al., 2016).
Novel Prins Cascade Cyclization
Reddy et al. (2014) developed a novel Prins cascade process for the synthesis of 1,9-dioxa-4-azaspiro[5.5]undecane derivatives. This is the first report of the synthesis of spiromorpholinotetrahydropyran derivatives through Prins bicyclization, highlighting the compound's role in creating new molecular structures (Reddy et al., 2014).
Efficient Synthesis of Spiro Heterocycles
Singh and Singh (2017) reported an efficient synthesis of novel trispiropyrrolidine/thiapyrrolizidines using a dipolarophile related to the compound . Their method involves a 1,3-dipolar cycloaddition reaction using deep eutectic solvent (DES), highlighting the utility of such compounds in generating complex heterocyclic structures (Singh & Singh, 2017).
A study by Maheswara Rao et al. (2017) describes a new reagent for the preparation of N-Boc-amino acids, indicating the compound's utility in protecting group chemistry. This reagent allows for the introduction of the Boc group without racemization, offering an alternative to less stable reagents (Maheswara Rao et al., 2017).
Crystal Structure and Biological Activity
Yuan et al. (2017) synthesized a derivative of 1,5-dioxaspiro[5.5] using nanosolid superacid and explored its crystal structure and biological activity. This study demonstrates the compound's relevance in structural chemistry and potential applications in biologically active materials (Yuan et al., 2017).
properties
IUPAC Name |
1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)-2,2-diphenylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO3/c24-21(23-14-12-22(13-15-23)25-16-7-17-26-22)20(18-8-3-1-4-9-18)19-10-5-2-6-11-19/h1-6,8-11,20H,7,12-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHASTUFJJUAIPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(CCN(CC2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4)OC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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